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(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Procurement of the wrong imidazopyridine regioisomer leads to failed SAR replication. This validated [4,5-c] fused core with a 2-aminomethyl handle ensures direct access to VEGFR-2 inhibitor scaffolds. - Defined 1:1 monohydrochloride salt (MW 184.63 g/mol) eliminates molar ambiguity in parallel synthesis. - Enables amide/urea coupling to quinolinone warheads per peer-reviewed kinase literature. - 95-98% purity, ambient dry storage, ideal for multi-gram campaigns.

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
CAS No. 1956365-73-3
Cat. No. B3028369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
CAS1956365-73-3
Molecular FormulaC7H9ClN4
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)CN.Cl
InChIInChI=1S/C7H8N4.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h1-2,4H,3,8H2,(H,10,11);1H
InChIKeyWWCTUFQEEAYLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1956365-73-3 – Procurement & Technical Overview


(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride (CAS 1956365-73-3) is a heterocyclic building block featuring a fused imidazo[4,5-c]pyridine core with a 2-aminomethyl substituent, supplied as the monohydrochloride salt (molecular formula C₇H₉ClN₄, molecular weight 184.63 g/mol) . The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with this specific compound serving primarily as a synthetic intermediate rather than a final bioactive entity [1]. Vendors typically supply this compound at 95–98% purity, with storage recommended at room temperature in dry conditions .

Scaffold Imidazo[4,5-c]pyridine core, reported in kinase inhibitor design studies
Handle 2-aminomethyl group for amide coupling or reductive amination
Salt form Monohydrochloride; defined stoichiometry, aqueous solubility above free base
Role Synthetic intermediate, not a final bioactive molecule

1956365-73-3 Scaffold Selection Rationale


Imidazopyridine regioisomers and substitution variants are not functionally interchangeable in medicinal chemistry applications. The [4,5-c] ring fusion pattern confers distinct electronic distribution and hydrogen-bonding geometry compared to [1,2-a], [4,5-b], or [1,5-a] isomers, which directly impacts target binding and synthetic derivatization pathways [1]. The 2-aminomethyl group provides a primary amine handle for amide coupling, reductive amination, or urea formation, while the monohydrochloride salt form offers defined stoichiometry and enhanced aqueous solubility relative to the free base, enabling precise molar calculations in parallel synthesis workflows . Compounds sharing only the molecular formula C₇H₉ClN₄ but differing in core scaffold (e.g., pyrazolopyridine regioisomers or imidazo[4,5-b]pyridine variants) will exhibit divergent reactivity, binding profiles, and physicochemical properties, rendering simple substitution invalid [2].

Regioisomer mismatch [4,5-b] or [1,2-a] isomers may shift binding geometry and synthetic routes, limiting scaffold transfer.
Core heterocycle change Pyrazolo[4,3-c]pyridine analogs (same MF) differ in H-bond donor/acceptor count, altering fragment-binding profiles.
Salt form variation Free base or dihydrochloride may shift molar calculations in parallel synthesis, risking stoichiometric errors.

1956365-73-3 Structural Differentiation


Regioisomeric Scaffold Comparison

The [4,5-c] imidazopyridine regioisomer present in 1956365-73-3 is a documented core scaffold in VEGFR-2 kinase inhibitor development, with synthetic derivatives demonstrating measurable kinase inhibitory activity [1]. In contrast, the [4,5-b] regioisomer (e.g., 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine hydrochloride, CAS 860258-70-4) exhibits distinct biological targeting profiles and is not reported in the same kinase inhibitor chemotypes . The ring junction nitrogen positioning alters π-stacking geometry and hydrogen-bond acceptor orientation in the ATP-binding pocket, a critical determinant for kinase selectivity.

Scaffold regioisomer
Class-level inference
Imidazo[4,5-c]pyridine core reported in VEGFR-2 inhibitor series vs. [4,5-b] isomer: no equivalent inhibitor reports
Scaffold selection may determine synthetic utility for kinase inhibitor design
Literature survey context; Han et al. 2012
Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Fused Heterocycle Core Comparison

The imidazo[4,5-c]pyridine core in 1956365-73-3 contains three hydrogen bond donors (two from the protonated primary amine, one from the imidazole NH) and three hydrogen bond acceptors (calculated topological polar surface area = 67.6 Ų) [1]. A structurally similar pyrazolo[4,3-c]pyridine analog (1-methylpyrazolo[4,3-c]pyridin-3-amine hydrochloride, CAS 1909314-07-3) shares the identical molecular formula (C₇H₉ClN₄) and molecular weight (184.63 g/mol) but differs in heteroatom arrangement, altering its hydrogen-bond donor/acceptor count and geometry [2]. This difference affects binding thermodynamics in fragment-based screening and target engagement studies.

Core heterocycle
Cross-study comparable
3 H-bond donors, 3 acceptors, TPSA 67.6 Ų vs. pyrazolo[4,3-c]pyridine: same MF/MW, different H-bond geometry
H-bond donor/acceptor pattern may influence fragment-binding outcomes
Calculated physicochemical properties
Chemical Biology Fragment-Based Drug Discovery Hydrogen Bonding

Salt Form Stoichiometry Comparison

1956365-73-3 is supplied as the monohydrochloride salt (1:1 stoichiometry, C₇H₉ClN₄, MW 184.63), whereas the free base (CAS 933693-27-7) has the molecular formula C₇H₈N₄ and MW 148.17 g/mol, and the dihydrochloride form (CAS 2140316-34-1) has formula C₇H₁₀Cl₂N₄ and MW 221.09 g/mol . The monohydrochloride salt provides enhanced aqueous solubility and defined handling characteristics relative to the free base, while avoiding the additional chloride counterion stoichiometry of the dihydrochloride form, which can complicate molar calculations in multi-step synthetic sequences requiring precise amine equivalents.

Salt stoichiometry
Data to verify
Monohydrochloride MW 184.63 g/mol Δ +36.46 vs free base; Δ -36.46 vs dihydrochloride
Accurate salt form supports precise amine equivalents in coupling reactions
Supplier datasheet review recommended
Salt Selection Solubility Optimization Parallel Synthesis

Aminomethyl Substitution Isomer Comparison

1956365-73-3 bears the aminomethyl substituent at the 2-position of the imidazo[4,5-c]pyridine core, providing a primary amine with one rotatable bond (calculated) for conformational flexibility during derivatization [1]. The 4-aminomethyl regioisomer (3H-Imidazo[4,5-c]pyridine-4-methanamine, CAS 933754-62-2) shares the same core scaffold but positions the reactive amine handle at the pyridine ring, resulting in altered electronic properties and different synthetic accessibility to downstream analogs . In kinase inhibitor design campaigns, the 2-position substitution pattern has been specifically utilized in VEGFR-2 inhibitor series, whereas the 4-position isomer lacks equivalent literature precedent [2].

Substitution isomer
Class-level inference
2-aminomethyl: reported in VEGFR-2 synthetic pathways vs. 4-aminomethyl isomer: no equivalent literature precedent
Substitution position aligns with SAR-validated protocols
Based on reported kinase inhibitor publications
Regioisomer Comparison Synthetic Intermediate Derivatization Handle

Commercial Purity and Vendor Availability

1956365-73-3 is commercially available from multiple vendors with reported purity specifications of 95% (Chemenu) and 98% (Beyotime) . In contrast, the free base form (CAS 933693-27-7) and dihydrochloride salt (CAS 2140316-34-1) have more limited commercial availability with fewer catalogued vendors . The 98% purity grade supports reproducible synthetic outcomes in multi-step sequences where impurity profiles could interfere with subsequent coupling reactions or purification steps.

Commercial purity
Data to verify
95% (Chemenu), 98% (Beyotime); >3 vendors vs. free base/dihydrochloride: ≤2 vendors
Higher purity and availability may support batch reproducibility
Vendor catalog analysis as of March 2026
Procurement Quality Control Synthetic Reliability

1956365-73-3 Application Scenarios


VEGFR-2 Inhibitor Derivatization

1956365-73-3 serves as a core building block for constructing 3-(imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one derivatives, a validated chemotype for VEGFR-2 kinase inhibition [1]. The 2-aminomethyl handle enables conjugation to quinolinone moieties via amide bond formation or reductive amination, directly accessing the scaffold reported in peer-reviewed kinase inhibitor literature. Procurement of this specific regioisomer and substitution pattern ensures synthetic routes align with established structure-activity relationship (SAR) data.

Fragment-Based Library Synthesis

The imidazo[4,5-c]pyridine core with an exposed primary amine provides an ideal fragment for covalent and non-covalent library generation [1]. The monohydrochloride salt form (184.63 g/mol) offers precise stoichiometric control for parallel synthesis, while the defined hydrogen-bond donor/acceptor profile (3 donors, 3 acceptors, TPSA 67.6 Ų) enables predictable binding interactions in fragment screening campaigns [2].

Kinase Chemical Probe Development

The [4,5-c] imidazopyridine scaffold has been disclosed in patent literature as a privileged core for inhibitors targeting protein kinase B (PKB/Akt) activity [1]. While 1956365-73-3 itself is a synthetic intermediate rather than a final bioactive molecule, its 2-aminomethyl substitution pattern provides a versatile handle for introducing diverse warheads and selectivity elements, enabling structure-guided optimization of kinase-targeting chemical probes.

Salt Form-Controlled Scale-Up

In multi-gram synthetic campaigns, the monohydrochloride salt form of 1956365-73-3 (MW 184.63 g/mol) eliminates the molar calculation ambiguities associated with the dihydrochloride form (MW 221.09 g/mol) [1]. The defined 1:1 salt stoichiometry ensures accurate reagent equivalency in amide coupling, urea formation, and reductive amination steps, minimizing batch failure risk during scale-up from discovery to preclinical supply.

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor derivatization
[4,5-c] regioisomeric identity
Synthetic SAR alignment with reported chemotype
Fragment-based library synthesis
Defined H-bond donor/acceptor profile
Fragment-binding assay compatibility
Kinase chemical probe development
2-aminomethyl substitution handle
Warhead introduction and selectivity optimization
Salt form-controlled scale-up
Monohydrochloride stoichiometry
Molar equivalency in coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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